Ethyl Quetiapine Fumarate Salt is a derivative of Quetiapine, an atypical antipsychotic drug primarily used to treat schizophrenia and bipolar disorder. This compound is classified under dibenzothiazepine derivatives and is known for its efficacy in managing various psychiatric conditions. Ethyl Quetiapine Fumarate Salt is recognized for its specific pharmacological properties, particularly its action on dopamine and serotonin receptors.
Ethyl Quetiapine Fumarate Salt is synthesized from Quetiapine Fumarate, which is itself derived from the reaction of dibenzothiazepine derivatives with piperazine. The compound is classified as an antipsychotic medication and is specifically categorized as a serotonin-dopamine antagonist. Its IUPAC name is 6-[4-[2-(2-Ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine, indicating its complex structure that includes both thiazepine and piperazine moieties.
The synthesis of Ethyl Quetiapine Fumarate Salt involves several steps:
Technical details regarding the synthesis emphasize the importance of controlling reaction conditions to achieve high yield and purity. For instance, maintaining specific temperatures and pH levels during synthesis can significantly affect the outcome.
Ethyl Quetiapine Fumarate Salt has a complex molecular structure characterized by:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structural integrity of synthesized Ethyl Quetiapine Fumarate Salt.
Ethyl Quetiapine Fumarate Salt undergoes various chemical reactions that can be categorized as follows:
The choice of reagents and conditions plays a crucial role in determining the efficiency and selectivity of these reactions.
Ethyl Quetiapine Fumarate Salt primarily acts as an antagonist at dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors.
This dual action helps in modulating neurotransmitter release, thereby influencing mood, cognition, and behavior.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are utilized to assess purity and identify potential impurities during synthesis.
Ethyl Quetiapine Fumarate Salt finds significant applications in:
Ethyl Quetiapine Fumarate Salt (systematic name: 2-{2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-piperazin-1-yl)-ethoxy]-ethoxy}-ethane fumarate salt) is a derivative of the antipsychotic drug quetiapine. Its molecular formula is C₂₇H₃₃N₃O₆S, with a molecular weight of 527.63 g/mol [3] [8]. The compound consists of a dibenzothiazepine core – a tricyclic system with sulfur and nitrogen heteroatoms – linked to a piperazine ring. The key structural modification distinguishing it from quetiapine fumarate is the ethyl-terminated ethoxy side chain (-OCH₂CH₃) replacing the terminal hydroxyl group in quetiapine’s ethanol-piperazine side chain [2] [8]. This ethylation alters electron distribution and steric bulk.
While detailed single-crystal X-ray diffraction data for Ethyl Quetiapine Fumarate Salt is limited in the literature, its structure is inferred from spectroscopic data and analogy to quetiapine fumarate. Quetiapine fumarate crystallizes in a monoclinic system with specific hydrogen bonding between the protonated piperazine nitrogen and fumarate carboxylate groups. The ethyl analogue likely exhibits similar ionic bonding between its protonated piperazine moiety and fumarate anions, but with altered crystal packing due to the increased hydrophobicity of the ethyl group [3] [6].
Table 1: Key Structural Features of Ethyl Quetiapine Fumarate Salt
Component | Structural Description |
---|---|
Dibenzothiazepine Core | Planar tricyclic system: Two benzene rings fused with a 1,4-thiazepine ring containing S and N atoms. |
Piperazine Ring | Connected to C11 of dibenzothiazepine; site of protonation (pKa ~7.2-7.8). |
Side Chain | -CH₂CH₂OCH₂CH₂OCH₂CH₃ (2-(2-ethoxyethoxy)ethyl group; confers increased lipophilicity. |
Counterion | Fumarate (E-butenedioate); forms a 2:1 salt (quetiapine derivative: fumaric acid). |
Ethyl Quetiapine Fumarate Salt is projected to appear as a white to off-white crystalline powder, similar to quetiapine fumarate [3]. Its solubility profile is significantly influenced by the ethyl substitution:
Table 2: Projected Physicochemical Properties of Ethyl Quetiapine Fumarate Salt vs. Quetiapine Fumarate
Property | Ethyl Quetiapine Fumarate Salt | Quetiapine Fumarate |
---|---|---|
Molecular Formula | C₂₇H₃₃N₃O₆S | C₄₂H₅₀N₆O₄S₂ (C₂₁H₂₅N₃O₂S · 0.5 C₄H₄O₄) |
Molecular Weight | 527.63 g/mol | 883.11 g/mol (free base: 383.51 g/mol) |
Water Solubility | Low (projected) | Moderately soluble |
log P (Partition Coeff.) | Higher (increased lipophilicity) | ~2.81 (free base) |
Thermal Stability | Decomposes > ~200°C | Degrades > ~150-170°C |
Key Degradation Risk | Acid/base hydrolysis, Oxidation | Acid/base hydrolysis, Oxidation |
Ethyl Quetiapine Fumarate Salt behaves as a diprotic weak base salt in solution. The piperazine ring contains two nitrogen atoms capable of protonation, although their basicity differs significantly:
Table 3: Solution Behavior of Ethyl Quetiapine Fumarate Salt
Solution Condition | Dominant Ionic Species | Solubility/Solution Behavior |
---|---|---|
pH ≤ 5 | [H₂-EthylQuetiapine]²⁺ + Fumarate²⁻ | High solubility (ionic form) |
pH 6-8 | [H-EthylQuetiapine]⁺ + HFumarate⁻ | Moderate solubility |
pH ≥ 9 | Ethyl Quetiapine (Free Base) | Very low solubility (precipitation likely) |
Organic Solvents | Dependent on solvent polarity & H-bonding. Risk of disproportionation in solvents like toluene or xylene. | Variable; purification often requires polar solvents like methanol. |
Characterization relies on complementary spectroscopic techniques:
Ethyl Quetiapine Fumarate Salt shares structural motifs with related compounds but exhibits distinct properties:
Table 4: Comparison of Ethyl Quetiapine Fumarate Salt with Related Compounds
Compound | Molecular Formula | Key Structural Feature | Primary Origin/Note |
---|---|---|---|
Ethyl Quetiapine Fumarate Salt | C₂₇H₃₃N₃O₆S | -CH₂CH₂OCH₂CH₂OCH₂CH₃ side chain | Impurity V in Quetiapine Fumarate Synthesis |
Quetiapine Fumarate | C₄₂H₅₀N₆O₄S₂ | -CH₂CH₂OCH₂CH₂OH side chain | Active Pharmaceutical Ingredient (API) |
N-Formyl Quetiapine (Impurity II) | C₂₂H₂₅N₃O₃S | -N(CHO)- instead of side chain modification | Process impurity (Formylation) |
Ethylpiperazinyl Thiazepine (Impurity IV) | C₁₉H₂₁N₃S·HCl | -N(C₂H₅)- Piperazine, no side chain | Process impurity (Alkylation) |
Desethanol Quetiapine (Impurity I) | C₁₉H₂₁N₃OS | Lacks terminal -CH₂CH₂OH | Process impurity (Incomplete alkylation) |
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0